molecular formula C15H12N4O3 B11694951 4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile

4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11694951
M. Wt: 296.28 g/mol
InChI Key: YASIPATWVIQSKT-RQZCQDPDSA-N
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Description

4,6-DIMETHYL-1-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the pyridine family and features a nitrophenyl group, which contributes to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-1-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of 4-nitrobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-1-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and nitrophenyl sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4,6-DIMETHYL-1-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-1-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form coordination complexes with metal ions, affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
  • **4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

Uniqueness

The unique combination of the 4,6-dimethylpyridine core with the 4-nitrophenyl group imparts distinct chemical and biological properties to 4,6-DIMETHYL-1-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

4,6-dimethyl-1-[(E)-(4-nitrophenyl)methylideneamino]-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H12N4O3/c1-10-7-11(2)18(15(20)14(10)8-16)17-9-12-3-5-13(6-4-12)19(21)22/h3-7,9H,1-2H3/b17-9+

InChI Key

YASIPATWVIQSKT-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)C

Origin of Product

United States

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